2-(Perfluorobutyl)ethanethiol
Description
Contextualization within Organofluorine Chemistry
Organofluorine compounds are largely synthetic, as naturally occurring examples are exceedingly rare. chinesechemsoc.org The unique properties of these compounds stem from the high electronegativity and small size of the fluorine atom, which creates very strong and stable C-F bonds. chinesechemsoc.org 2-(Perfluorobutyl)ethanethiol (B1606220), with its C4F9- segment, is a type of fluorotelomer thiol, sometimes designated as a 4:2 FTT. acs.org This structure places a short, saturated hydrocarbon spacer (-CH2CH2-) between the rigid, electron-withdrawing perfluorinated chain and the functional thiol group. This molecular architecture results in an amphiphilic molecule with a non-polar, hydrophobic/oleophobic tail and a polar, reactive head group, a defining characteristic that drives its applications.
Significance of Thiol Functionality in Perfluoroalkyl Compounds
The thiol (-SH) group is a versatile and highly significant functional group in organic chemistry. In the context of perfluoroalkyl compounds, its presence provides a crucial reactive handle for both synthesis and surface modification. The sulfur atom in the thiol group can readily bond to metal surfaces, most notably gold, silver, and copper, to form highly ordered, self-assembled monolayers (SAMs). researchgate.netnih.gov This ability to create densely packed, low-energy surfaces is one of the most researched aspects of perfluoroalkyl thiols. polimi.itnih.gov
Furthermore, the thiol group serves as a key starting point for the synthesis of other sulfur-containing derivatives. ias.ac.in It can be oxidized to form disulfides or further to sulfinates and sulfonates, or it can participate in various coupling and addition reactions. This synthetic versatility allows for the creation of a wide array of more complex fluorinated molecules. researchgate.net
Overview of Academic Research Trajectories for this compound
Academic research involving this compound and related perfluoroalkyl alkane thiols has predominantly focused on materials science and synthetic methodology. A major research trajectory is the development of omniphobic (both water- and oil-repellent) surfaces. polimi.it By forming SAMs on various substrates, researchers can create robust, low-surface-energy coatings. These films are studied for their molecular-level organization, thickness, and surface properties using advanced analytical techniques like X-ray photoelectron spectroscopy (XPS) and contact angle measurements. nih.govnih.gov The goal is often to create more sustainable coatings by using shorter perfluoroalkyl chains, like the C4 segment in this compound, to mitigate environmental persistence associated with longer-chain PFAS. polimi.it
Another significant area of research is the development of efficient and high-yield synthetic routes to produce these thiols. researchgate.netuh.edu Common methods start from commercially available perfluorinated alcohols or iodides. researchgate.netuh.edu A frequently employed strategy involves the conversion of a starting material to an intermediate, such as a thioacetate (B1230152), which is then deprotected or reduced to yield the final thiol. researchgate.netresearchgate.net The optimization of these synthetic pathways is crucial for making these valuable compounds more accessible for further research and application. researchgate.net
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 3,3,4,4,5,5,6,6,6-nonafluorohexane-1-thiol kingdraw.com |
| Common Name | This compound acs.org |
| CAS Number | 34451-25-7 kingdraw.com |
| Molecular Formula | C₆H₅F₉S kingdraw.com |
| Molecular Weight | 280.16 g/mol kingdraw.com |
Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F9S/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h16H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJXVHYUQPXZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880388 | |
| Record name | 2-(Perfluorobutyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34451-25-7, 68140-20-5 | |
| Record name | 2-(Perfluorobutyl)ethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroalkyl(C4-10)ethyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiols, C6-12, .gamma.-.omega.-perfluoro | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Perfluorobutyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiols, C6-12, γ-ω-perfluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(PERFLUOROBUTYL)ETHANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3A52935OO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategic Approaches for 2 Perfluorobutyl Ethanethiol
Established Synthesis Routes and Mechanistic Considerations
Several established methods are utilized for the synthesis of 2-(Perfluorobutyl)ethanethiol (B1606220), each with its own set of advantages and mechanistic intricacies. These routes primarily involve the formation of the crucial carbon-sulfur (C-S) bond.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone in the synthesis of this compound. A common approach involves the reaction of a perfluoroalkyl ethyl iodide, such as 2-(perfluorooctyl)ethyl iodide, with a sulfur nucleophile like potassium thioacetate (B1230152) in a solvent such as dimethylformamide (DMF). researchgate.net This is followed by deacetylation to yield the final thiol product. researchgate.net The reaction proceeds via an SN2 mechanism, where the thiol or thiolate anion acts as the nucleophile, displacing a leaving group on the ethyl spacer attached to the perfluorobutyl chain. smolecule.com The choice of base and solvent is critical in these reactions. For instance, reacting perfluorobutyl iodide with ethanethiol (B150549) in the presence of a base like potassium hydroxide (B78521) under anhydrous conditions is a viable method.
Another example of nucleophilic substitution is the synthesis of amphiphilic β-cyclodextrin derivatives. In this case, heptakis(6-iodo-6-deoxy)-β-CD is reacted with this compound under strong basic conditions. acs.org This reaction highlights the utility of the thiol as a nucleophile in forming more complex architectures.
Radical-Mediated Processes for C-S Bond Formation
Free-radical addition of 2-(perfluoroalkyl)ethanethiols to various unsaturated compounds like alkenes, alkadienes, and alkynes has been extensively studied. researchgate.netacs.org These reactions are typically initiated by radical initiators and proceed via a radical chain mechanism. The perfluoroalkyl group significantly influences the reactivity and regioselectivity of the addition. researchgate.net For instance, the addition of iodoperfluoroalkanes to vinyl and allyl monomers is a well-established method for creating C-C bonds, which can then be further functionalized to introduce the thiol group. acs.org
Alkylation of Thiolate Anions with Perfluorinated Electrophiles
The alkylation of thiols is a common and effective strategy for the synthesis of thioethers, and by extension, can be adapted for the synthesis of this compound. researchgate.net This method involves the generation of a thiolate anion from a suitable thiol precursor, which then acts as a potent nucleophile. This thiolate can then react with a perfluorinated electrophile, such as a perfluorobutyl halide, to form the desired C-S bond. smolecule.com The higher acidity of thiols compared to alcohols facilitates the formation of the thiolate anion, enhancing its nucleophilicity. smolecule.com
Fluorination of Thiol Precursors
While less common for this specific compound, the direct fluorination of thiol precursors is a potential synthetic route. smolecule.com This can be achieved through methods like electrochemical fluorination (ECF) or by using direct fluorinating agents. smolecule.com However, these methods can be aggressive and may require careful control to avoid over-fluorination or degradation of the thiol group. Another approach involves the telomerization of tetrafluoroethylene (B6358150) with a suitable thiol compound. smolecule.com
Novel Synthetic Pathways and Catalyst Development
Research into novel synthetic pathways for this compound and related compounds is ongoing, with a focus on improving efficiency, sustainability, and access to new molecular architectures.
A significant advancement is the catalytic hydrogenolysis of 2-(perfluorobutyl)ethanethiocyanate. This method utilizes a palladium-based catalyst, often supported on activated carbon and modified with tin, to achieve high conversion and selectivity to the desired thiol. google.com The reaction is typically carried out under hydrogen pressure at elevated temperatures.
| Catalyst Composition | Temperature (°C) | Hydrogen Pressure (Pa) | Conversion (%) | Selectivity to Thiol (%) |
| 5 wt% Pd, 0.3-0.5 wt% Sn on activated carbon | 150-175 | ~26.7 x 10^5 | ~100 | 90-93 |
This table summarizes the typical reaction conditions and outcomes for the catalytic hydrogenolysis of 2-(perfluorobutyl)ethanethiocyanate.
Metal- and additive-free strategies are also being explored. For example, electron donor-acceptor complex photoactivation has been used for the sustainable synthesis of related organofluorine compounds, which could potentially be adapted for this compound. rsc.org
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often fine-tuned include the choice of solvent, temperature, pressure, and catalyst.
In the catalytic hydrogenolysis of 2-(perfluorobutyl)ethanethiocyanate, the solvent has a significant impact on the reaction outcome. For example, using a two-phase system of dichloromethane (B109758) and water with the Pd-Sn catalyst can lead to 100% conversion of the thiocyanate (B1210189) with 99% selectivity to the thiol. google.com
The screening of green solvents is also an important aspect of modern synthetic chemistry. rsc.org For certain radical-based reactions, solvents like dimethyl carbonate (DMC) have been found to be effective, offering a more environmentally friendly alternative. rsc.org
| Solvent | Conversion (%) | Selectivity to Thiol (%) | Selectivity to Disulfide (%) |
| Tetrahydrofuran | High | ~90-93 | Low |
| Dichloromethane/Water | 100 | 99 | 1 |
This table illustrates the effect of solvent on the conversion and selectivity of the hydrogenolysis process for producing perfluoroalkyl ethanethiols. google.com
Scalability and Process Intensification in Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and opportunities for process optimization. Scalability requires careful consideration of reaction thermodynamics, kinetics, and mass transfer phenomena, while process intensification aims to develop safer, more efficient, and cost-effective manufacturing processes.
Key industrial challenges for the synthesis of related perfluoroalkyl thiols, which are also pertinent to this compound, include managing the highly exothermic nature of fluorination reactions. smolecule.com The formation of strong carbon-fluorine bonds releases significant amounts of heat, necessitating robust thermal management systems to prevent runaway reactions and ensure product consistency at a large scale. smolecule.com
A patented method for the synthesis of 2-(perfluoroalkyl)ethanethiols, a class of compounds that includes this compound, involves the reaction of a 2-(perfluoroalkyl)ethyl iodide with thiourea (B124793), followed by alkaline hydrolysis of the resulting isothiouronium salt. google.com This process is noted as being suitable for industrial-scale use because it is carried out in a non-alcoholic inert solvent, which reportedly minimizes the formation of foul-smelling by-products that can complicate conventional manufacturing. google.com
Table 1: Comparison of General Synthetic Strategies and Scalability Considerations
| Synthetic Strategy | General Description | Potential for Scalability | Key Challenges for Scale-Up |
| From Perfluoroalkyl Iodide and Thiourea | Reaction of a 2-(perfluoroalkyl)ethyl iodide with thiourea and subsequent alkaline hydrolysis. google.com | High, as it avoids problematic by-products. google.com | Management of reaction solvents and purification of the final product. |
| Catalytic Hydrogenolysis | Hydrogenolysis of the corresponding thiocyanate derivative in the presence of a catalyst. | Moderate to High | Catalyst cost, activity, and lifespan; handling of hydrogen gas under pressure. |
| Telomerization | Reaction of tetrafluoroethylene with a suitable thiol-containing compound. smolecule.com | High, suitable for large volume production. smolecule.com | Control of polymer chain length and distribution; handling of gaseous reactants. |
| Reduction of Sulfonic Acids | Reduction of the corresponding perfluoroalkylated sulfonic acids. smolecule.com | Moderate | Availability and cost of starting sulfonic acids; use of strong reducing agents. |
The development of continuous flow manufacturing processes offers a significant opportunity for the process intensification of this compound synthesis. Continuous flow chemistry can provide superior control over reaction parameters, enhance heat and mass transfer, and improve safety, particularly for highly exothermic or hazardous reactions common in fluorine chemistry. rsc.orgmit.edu For instance, the trifluoromethylation of thiols has been shown to be significantly accelerated in a continuous flow system, achieving higher yields in shorter reaction times compared to batch processes. rsc.org This is attributed to the improved gas-liquid mass transfer and enhanced irradiation in photochemical reactions. rsc.org
Table 2: Potential Process Intensification Strategies and Their Advantages
| Process Intensification Technology | Principle | Potential Advantages for this compound Synthesis |
| Continuous Flow Reactors (Microreactors) | Reactions are performed in a continuous stream within small channels. rsc.orgmit.edu | Enhanced heat and mass transfer, improved safety for exothermic reactions, precise control over reaction conditions, potential for automation. rsc.orgmit.edu |
| In-line Purification | Integration of purification steps (e.g., scavenger resins, liquid-liquid extraction) within the continuous flow process. researchgate.net | Reduced downstream processing, improved product purity, and potential for telescoping multiple reaction steps. researchgate.net |
| Photochemical Flow Reactors | Utilization of light to initiate reactions in a continuous flow setup. rsc.org | Efficient for radical reactions, improved light penetration and quantum yields compared to batch reactors. rsc.org |
| Electrochemical Flow Synthesis | Use of electricity to drive chemical reactions in a continuous flow cell. | Avoidance of stoichiometric oxidants or reductants, potential for novel reaction pathways. |
While specific pilot plant or industrial-scale data for the synthesis of this compound is not extensively published in open literature, the principles of scalability and process intensification derived from related fluorinated compounds provide a clear pathway for its efficient and safe production. The adoption of continuous flow technologies, in particular, holds the promise of overcoming many of the challenges associated with traditional batch production of fluorochemicals.
Reactivity and Mechanistic Studies of 2 Perfluorobutyl Ethanethiol
Nucleophilic Reactions of the Thiol Group
The thiol group (-SH) in 2-(perfluorobutyl)ethanethiol (B1606220) is a key center for nucleophilic reactions. The presence of the electron-withdrawing perfluorobutyl group enhances the acidity of the thiol proton, increasing the nucleophilicity of the corresponding thiolate anion. Thiols and particularly thiolates are excellent nucleophiles. chemistrysteps.com
Studies have shown that 2-(perfluoroalkyl)ethanethiols undergo free-radical addition to a variety of unsaturated systems, including alkenes, cycloalkenes, alkadienes, and alkynes. researchgate.netscispace.com These reactions are typically initiated by methods that generate free radicals, such as with azo initiators. researchgate.net The addition of 2-(perfluoroalkyl)ethanethiols to alkenes has been shown to produce adducts in high yields. researchgate.netresearchgate.net The regiochemistry of these additions can sometimes result in a mixture of isomers. researchgate.net The presence of the perfluoroalkyl group influences the relative reactivity towards different unsaturated compounds. researchgate.netscispace.com
Interactive Table: Reaction of this compound with Alkenes
| Alkene | Initiator | Product(s) | Yield | Reference |
| 1-Octene | AIBN | 1-(2-(Perfluorobutyl)ethylthio)octane and isomers | High | researchgate.net |
| Cyclohexene | Azo initiator | cis- and trans-1-(2-(Perfluorobutyl)ethylthio)cyclohexane | High | researchgate.net |
| 1,6-Heptadiene | AIBN | Cyclized and linear addition products | Varies | researchgate.net |
The thiol group of this compound readily participates in nucleophilic substitution reactions, particularly SN2-type alkylations. The enhanced nucleophilicity of the thiolate, formed by deprotonation of the thiol, facilitates reaction with alkyl halides to form thioethers. chemistrysteps.com For instance, the reaction with bromoacetates proceeds efficiently due to the strong nucleophilic character of the sulfur atom. This reactivity is a cornerstone for synthesizing a variety of molecules where the perfluorobutyl-ethylthio moiety is incorporated.
Interactive Table: Alkylation Reactions of this compound
| Alkylating Agent | Base | Solvent | Product | Reference |
| Methyl Iodide | Sodium Hydroxide (B78521) | Ethanol | 1-(Methylthio)-2-(perfluorobutyl)ethane | chemistrysteps.com |
| Ethyl Bromoacetate | Potassium Carbonate | Acetone | Ethyl 2-((2-(perfluorobutyl)ethyl)thio)acetate | |
| Benzyl Bromide | Triethylamine | Dichloromethane (B109758) | Benzyl (2-(perfluorobutyl)ethyl) sulfide | chemistrysteps.com |
The thiolate derived from this compound is a potent nucleophile for conjugate addition (Michael addition) reactions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction allows for the formation of carbon-sulfur bonds at the β-position of the acceptor. The strong electron-withdrawing nature of the perfluorobutyl group can influence the kinetics and outcome of these additions.
Oxidative Transformations and Disulfide Formation
The sulfur atom in this compound is susceptible to oxidation, leading to a variety of oxidized sulfur species. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions.
In the presence of oxygen, particularly with base catalysis, 2-(perfluoroalkyl)ethanethiols can be oxidized to their corresponding disulfides. researchgate.net This process is a common transformation for thiols. nih.gov The formation of the disulfide, bis(2-(perfluorobutyl)ethyl) disulfide, proceeds through the coupling of two thiol molecules. researchgate.netwikipedia.org The reaction can be highly efficient, providing the disulfide product in quantitative yields under optimized conditions. researchgate.net Other oxidizing agents like bromine or iodine can also be used to facilitate this transformation.
The general mechanism for aerobic oxidation often involves the formation of a thiolate anion, which is then oxidized. nih.gov
Controlled oxidation of 2-(perfluoroalkyl)ethanethiols can yield more highly oxidized sulfur species such as sulfonic acids and their derivatives. smolecule.com The oxidation of the corresponding disulfide with strong oxidizing agents like peroxy acids can lead to the formation of thiosulfinates and thiosulfonates. researchgate.net Further oxidation can ultimately produce the sulfonic acid, 2-(perfluorobutyl)ethanesulfonic acid. researchgate.netsmolecule.com The synthesis of the corresponding sulfonyl chloride, a key intermediate for producing other sulfonyl derivatives, is also an important transformation. researchgate.net
For example, oxidation of the C8 analogue thiol with m-chloroperoxybenzoic acid (m-CPBA) at low temperatures yielded the corresponding sulfonic acid, though some disulfide was also formed as a byproduct. researchgate.net
Interactive Table: Oxidation Products of 2-(Perfluoroalkyl)ethanethiols and their Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
| 2-(Perfluoroalkyl)ethanethiol | Hydrogen Peroxide/Base | Bis(2-(perfluoroalkyl)ethyl) disulfide | researchgate.net |
| Bis(2-(perfluoroalkyl)ethyl) disulfide | Peroxy acids | 2-(Perfluoroalkyl)ethyl 2-(perfluoroalkyl)ethanethiosulfinate | researchgate.net |
| 2-(Perfluoroalkyl)ethyl 2-(perfluoroalkyl)ethanethiosulfinate | Sodium metaperiodate | 2-(Perfluoroalkyl)ethyl 2-(perfluoroalkyl)ethanethiosulfonate | researchgate.net |
| 2-(Perfluoroalkyl)ethanethiol | m-CPBA | 2-(Perfluoroalkyl)ethanesulfonic acid | researchgate.net |
Acid-Base Properties and Protolytic Behavior
The acid-base behavior of this compound is dominated by the protolytic equilibrium of its thiol group (-SH). The acidity of this proton is significantly influenced by the presence of the highly electronegative perfluorobutyl (C₄F₉) group.
Fluorine's extreme electronegativity creates a powerful electron-withdrawing inductive effect that propagates through the ethyl spacer to the sulfur atom. ethernet.edu.et This effect decreases the electron density around the sulfur atom and polarizes the S-H bond, weakening it and facilitating the dissociation of the proton (H⁺). Consequently, this compound is expected to be a considerably stronger acid than its non-fluorinated analog, ethanethiol (B150549) (pKa ≈ 10.6), or other simple alkanethiols.
Reaction Kinetics and Thermodynamic Analysis
Thermodynamically, the addition of a thiol across a carbon-carbon double bond is an exothermic process. The reaction involves the cleavage of a relatively weaker C=C π-bond and an S-H bond, and the formation of stronger C-C, C-H, and C-S σ-bonds, resulting in a net release of energy that drives the reaction toward the product side.
Specific thermodynamic parameters for reactions of this compound are not extensively documented. However, general data for analogous compounds provide insight. For example, the enthalpy of formation and fusion for the non-fluorinated parent compound, ethanethiol, has been experimentally determined. nist.gov The introduction of the perfluorobutyl group significantly alters the molecule's properties, including its thermal stability and the energetics of its reactions. The formation of strong carbon-fluorine bonds during the synthesis of fluorinated precursors is known to be a highly exothermic process. researchgate.net
Derivatives and Analogs of 2 Perfluorobutyl Ethanethiol: Synthesis and Characterization
Synthesis of Perfluoroalkylated Thioethers and Sulfides
The conversion of thiols to thioethers (also known as sulfides) is a fundamental transformation in organic chemistry. masterorganicchemistry.com For 2-(perfluorobutyl)ethanethiol (B1606220), these reactions lead to products that combine the properties of the perfluoroalkyl chain with a new functional group introduced via the thioether linkage.
The most common method for synthesizing thioethers from thiols is analogous to the Williamson ether synthesis. masterorganicchemistry.com This process involves the deprotonation of the thiol to form a thiolate anion, which is a potent nucleophile. The thiolate then reacts with an alkyl halide via an SN2 mechanism to form the thioether. masterorganicchemistry.com Due to the lower basicity of thiolates compared to alkoxides, competing elimination reactions (E2) are less of an issue. masterorganicchemistry.com
General methods for thioether formation applicable to this compound include:
Nucleophilic Substitution (SN2/SNAr): The thiolate of this compound can react with various electrophiles like alkyl halides, tosylates, or activated aryl halides. acsgcipr.org
Conjugate Addition: The thiol can add across activated alkenes, such as those in α,β-unsaturated carbonyl compounds, in a Michael addition reaction. acsgcipr.org
Radical Thiol-Ene Reactions: Free-radical addition of the thiol to alkenes and alkynes is an efficient method for forming C-S bonds, often initiated by UV light or a radical initiator. acsgcipr.orgontosight.ai This method has been used to study the addition of 2-(perfluoroalkyl)ethanethiols to various unsaturated compounds. researchgate.netresearchgate.net
These synthetic routes are summarized in the table below.
| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |
| SN2 Reaction | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Perfluoroalkylated Thioether (Rf-(CH₂)₂-S-R) | masterorganicchemistry.com |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Thioether Carbonyl Compound | acsgcipr.org |
| Thiol-Ene Reaction | Alkene, Radical Initiator (e.g., AIBN) or UV light | Perfluoroalkylated Thioether | acsgcipr.orgontosight.ai |
| Reaction with Epoxides | Epoxide, Base catalyst | β-Hydroxy Thioether | |
| Metal-Catalyzed Thiolation | Aryl/Heteroaryl Halide, Palladium or Copper Catalyst | Perfluoroalkylated Aryl Thioether | acsgcipr.org |
Preparation of Fluorinated Sulfonates and Sulfonyl Fluorides
Oxidation of the thiol group in this compound provides access to a range of sulfur-containing functional groups with higher oxidation states, such as sulfonates and sulfonyl fluorides. These derivatives are important in their own right, for instance, as precursors to fluorinated surfactants or as reactive intermediates.
The oxidation of perfluoroalkyl-segmented thiols can be controlled to yield different products. researchgate.net
Disulfides: Mild oxidation, for instance, with iodine (I₂) or a base-catalyzed reaction with hydrogen peroxide, quantitatively converts the thiol to its corresponding disulfide. masterorganicchemistry.comresearchgate.net
Thiosulfonates: Selective oxidation of the disulfide with peroxy acids can yield the corresponding thiosulfonate. researchgate.net
Sulfonic Acids: Stronger oxidizing agents, such as hydrogen peroxide, can oxidize thiols to sulfonic acids. smolecule.com
Sulfonyl fluorides are particularly stable and useful chemical motifs. nih.gov They can be synthesized from thiols through several methods, including electrochemical oxidation. An electrochemical approach allows for the direct conversion of thiols into sulfonyl fluorides using potassium fluoride (B91410) (KF) as an inexpensive and safe fluoride source, avoiding the need for harsh oxidants or catalysts. nih.gov Another route involves the oxidation of a sulfur compound to a sulfonyl halide (e.g., chloride), followed by a halogen exchange reaction to yield the sulfonyl fluoride. google.com
The table below outlines the oxidation products derivable from this compound.
| Product | Oxidation State of Sulfur | Synthetic Method | Typical Oxidizing Agent(s) | Reference(s) |
| Disulfide | -1 | Mild Oxidation of Thiol | I₂, H₂O₂/Base | researchgate.net |
| Thiosulfinate | +1, -1 | Selective Oxidation of Disulfide | Peroxy acids (e.g., m-CPBA) | researchgate.net |
| Thiosulfonate | +3, -1 | Oxidation of Disulfide or Thiosulfinate | Sodium metaperiodate, H₂O₂ | researchgate.net |
| Sulfonic Acid | +5 | Strong Oxidation of Thiol | Hydrogen Peroxide | smolecule.com |
| Sulfonyl Fluoride | +6 | Electrochemical Oxidation of Thiol | Electrochemical cell, KF | nih.gov |
| Sulfonyl Fluoride | +6 | Oxidation and Fluorination | Oxidizing agent, Fluorinating agent | google.com |
Synthesis of Polymeric Structures Incorporating this compound Moieties
The unique properties imparted by the perfluorobutyl group make this compound a valuable monomer or modifying agent for the synthesis of advanced fluorinated polymers. These polymers often exhibit high thermal stability, chemical resistance, and low surface energy.
One major pathway for incorporating the thiol directly is through thiol-ene polymerization . This "click chemistry" reaction involves the radical-mediated addition of the S-H bond across a C=C double bond. ontosight.ai This method can be used to graft the perfluoroalkyl moiety onto existing polymers or to create new polymers by reacting the thiol with multifunctional alkenes. For example, similar, longer-chain perfluoroalkyl thiols have been used to modify block copolymers for applications in nanolithography. researchgate.net
An alternative strategy involves the synthesis and polymerization of monomers that already contain the perfluoroalkylethyl structure. A prominent example is 2-(perfluorobutyl)ethyl methacrylate (B99206) (PFEFBMA) . This monomer can be synthesized and then polymerized using techniques like living anionic polymerization or atom transfer radical polymerization (ATRP) to create well-defined polymers such as poly(2-[perfluorobutyl]ethyl methacrylate). researchgate.netnih.govpolymersource.ca These polymers are used in applications requiring water and oil repellency.
| Polymer Type | Synthetic Method | Monomer(s) | Key Feature | Reference(s) |
| Side-Chain Functionalized Polymer | Thiol-ene "click" reaction | This compound + Polybutadiene-containing block copolymer | Post-polymerization modification to introduce fluorinated side chains. | researchgate.net |
| Fluorinated Polymethacrylate | Living Anionic Polymerization / ATRP | 2-(perfluorobutyl)ethyl methacrylate (PFEFBMA) | Creates well-defined homopolymers or block copolymers with fluorinated side chains. | researchgate.netnih.govpolymersource.ca |
| Fluorinated Polyurethane | Polyaddition | Ethanethiol-tetrafluoroethylene telomer reaction products with diisocyanates | Forms crosslinked polymers used in coatings. | enviro.wiki |
Design and Synthesis of Multi-functional Fluorinated Compounds
The strategic combination of the this compound moiety with other functional groups allows for the design of sophisticated, multi-functional molecules. These compounds are engineered for specific, high-value applications where the unique properties of the fluorinated tail are essential.
A notable example is the creation of fluorinated cyclodextrins . In one study, this compound was attached to a cyclodextrin (B1172386) scaffold. This modification created a supramolecular nanoassembly with a high capacity for carrying oxygen, intended for use in enhanced photodynamic therapy. acs.org The cyclodextrin provides a host cavity for a photosensitizer drug, while the dense fluorinated shell enhances local oxygen concentration, a key factor for therapeutic efficacy.
Another strategy involves the free-radical addition of 2-(perfluoroalkyl)ethanethiols to non-conjugated dienes like 1,6-heptadiene. This reaction proceeds via a cyclization-addition mechanism to produce multi-functional molecules, such as perfluoroalkylethanethio-substituted cyclopentanoic and dioic acids . researchgate.net These products possess a hydrophobic/oleophobic perfluoroalkyl tail and one or more hydrophilic carboxylic acid groups, making them effective fluorinated surfactants.
| Compound Class | Key Structural Features | Synthetic Strategy | Intended Function | Reference(s) |
| Fluorinated Cyclodextrins | Cyclodextrin core with multiple this compound substituents | Nucleophilic substitution on a modified cyclodextrin | Oxygen-carrying nanoassembly for targeted photodynamic therapy | acs.org |
| Fluorinated Cyclopentanoic/Dioic Acids | Cyclopentane ring with a perfluoroalkylethanethio group and one or two carboxylic acid groups | Free-radical addition/cyclization of the thiol with a 1,6-diene | Fluorinated surfactants | researchgate.net |
Structural Modification and Functionalization Strategies
The primary site for structural modification and functionalization of this compound is the thiol group, which offers a gateway to a vast array of derivatives through well-established sulfur chemistry. The perfluoroalkyl chain is largely inert to chemical reaction but is crucial for defining the physicochemical properties of the resulting molecules.
The main functionalization strategies targeting the thiol group include:
Thiolate Generation and Nucleophilic Attack: Deprotonation creates a powerful thiolate nucleophile, which is central to the synthesis of thioethers via SN2 reactions with alkyl halides or ring-opening of epoxides. masterorganicchemistry.com
Oxidation: The sulfur atom can exist in multiple oxidation states. Controlled oxidation leads to disulfides, thiosulfinates, thiosulfonates, and ultimately to sulfonic acids or sulfonyl fluorides, each with distinct reactivity and applications. researchgate.netnih.gov
Addition to Unsaturated Systems: The thiol can be added across double or triple bonds via either radical (thiol-ene) or conjugate (Michael) addition mechanisms. These methods are highly efficient and form the basis of "click chemistry" approaches for surface modification and polymer synthesis. acsgcipr.orgontosight.ai
Formation of Thioesters and Dithiocarbamates: Reaction with acyl chlorides or anhydrides yields thioesters. Reaction with isothiocyanates produces dithiocarbamates. These reactions expand the range of accessible derivatives.
Precursor Functionalization: An alternative strategy is to perform chemical modifications on a precursor, such as 2-(perfluorobutyl)ethyl iodide, and then introduce the thiol group in the final step, for example, by reaction with potassium thioacetate (B1230152) followed by deacetylation. researchgate.netgoogle.com
These versatile strategies allow chemists to precisely tailor the structure and function of molecules derived from this compound for applications ranging from specialty polymers and coatings to advanced biomedical materials.
| Strategy | Reaction Type | Reagents | Resulting Functional Group | Reference(s) |
| S-Alkylation | Nucleophilic Substitution | Base + Alkyl Halide/Epoxide | Thioether | masterorganicchemistry.com |
| Oxidation | Redox Reaction | Oxidizing agents (I₂, H₂O₂, m-CPBA) | Disulfide, Thiosulfonate, Sulfonic Acid | researchgate.net |
| Thiol-Ene Coupling | Radical Addition | Alkene + Initiator/UV | Thioether | acsgcipr.orgontosight.ai |
| Michael Addition | Conjugate Addition | α,β-Unsaturated Carbonyl | β-Thioether | acsgcipr.org |
| Thiolation of a Precursor | Nucleophilic Substitution | 2-(Perfluorobutyl)ethyl iodide + Thiourea (B124793) or KSAc | Thiol | researchgate.netgoogle.com |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Perfluorobutyl Ethanethiol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of 2-(Perfluorobutyl)ethanethiol (B1606220), offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the ethanethiol (B150549) backbone. The protons of the methylene (B1212753) group adjacent to the sulfur atom (α-CH₂) and the methylene group adjacent to the perfluorobutyl chain (β-CH₂) exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms. The thiol proton (-SH) typically appears as a broad singlet, though its chemical shift and appearance can be influenced by solvent, concentration, and temperature.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. Signals for the two carbon atoms of the ethyl group are observed, with their chemical shifts influenced by the adjacent sulfur atom and the highly electronegative perfluorobutyl group.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for characterizing the perfluorobutyl chain. It reveals distinct resonances for the CF₃ group and each of the three CF₂ groups. The chemical shifts and coupling constants provide definitive evidence for the structure and substitution pattern of the fluorinated segment.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~ 2.8 | m | -CH₂-S | |
| ¹H | ~ 2.4 | m | -CF₂-CH₂- | |
| ¹H | ~ 1.6 | t | J = ~8 Hz | -SH |
| ¹⁹F | ~ -81 | t | -CF₃ | |
| ¹⁹F | ~ -124 | m | -CF₂-CF₃ | |
| ¹⁹F | ~ -126 | m | -CF₂-CH₂- | |
| ¹⁹F | ~ -114 | m | -CF₂-CF₂-CH₂- |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 'm' denotes a multiplet and 't' denotes a triplet.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity of the molecule.
COSY: A ¹H-¹H COSY spectrum would show correlations between the protons of the two methylene groups, confirming their adjacent positions in the ethyl chain.
HSQC: An HSQC experiment correlates the proton signals with their directly attached carbon-13 nuclei, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
FTIR and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint.
FTIR Spectroscopy: The FTIR spectrum of this compound displays a prominent S-H stretching vibration, typically in the region of 2550-2600 cm⁻¹. Strong C-F stretching vibrations are observed in the 1100-1300 cm⁻¹ range, which is characteristic of perfluorinated compounds. C-H stretching and bending vibrations from the ethyl group are also present.
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds. The S-H stretch is also observable in the Raman spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |
| S-H Stretch | 2550-2600 | FTIR, Raman |
| C-H Stretch | 2850-3000 | FTIR, Raman |
| C-F Stretch | 1100-1300 | FTIR |
| C-S Stretch | 600-800 | FTIR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Pathways
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₆H₅F₉S). The fragmentation pattern observed in the mass spectrum offers further structural information. Common fragmentation pathways for this compound involve the cleavage of the C-S bond, the C-C bond of the ethyl group, and fragmentation of the perfluorobutyl chain.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for determining the purity of this compound and for analyzing it within complex mixtures.
Gas chromatography is a powerful tool for assessing the purity of the volatile this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the main component and any potential impurities. The retention time of the compound is dependent on the column stationary phase, temperature program, and carrier gas flow rate. A sharp, symmetrical peak for this compound on the chromatogram is indicative of high purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation and quantification of compounds in a mixture. For substances like this compound, which lack a strong ultraviolet (UV) chromophore, direct detection via standard UV-Vis detectors is challenging. dtic.mil Consequently, HPLC methods for this compound and its analogs often rely on more universal detection systems or pre-column/post-column derivatization.
Research Findings: Published, standardized HPLC methods specifically for this compound are not widely available in peer-reviewed literature. However, the analysis of related PFAS and other aliphatic thiols provides a framework for its characterization. The analytical challenge is twofold: achieving effective chromatographic separation and detecting the analyte with sufficient sensitivity and selectivity.
For separation, reversed-phase (RP) HPLC is the most common approach. sielc.com A C18 stationary phase is frequently employed, offering effective retention for the hydrophobic perfluorinated chain. The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol, often with an acid modifier like formic or phosphoric acid to ensure good peak shape. sielc.comlatamjpharm.org
For detection, mass spectrometry (MS) is the preferred method. Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), provides the high sensitivity and specificity required to analyze PFAS, even at trace levels in complex matrices. amazonaws.com While less common for this specific application due to the analyte's volatility and the availability of GC-MS, derivatization can be employed to tag the thiol group with a UV-active or fluorescent molecule, enabling detection with more common HPLC detectors. dtic.milresearchgate.net This approach, however, adds complexity to sample preparation.
Given the physical properties of this compound, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is often a more suitable technique, as some fluorinated compounds are amenable to GC analysis. nih.gov
Below is a table of typical, albeit generalized, parameters for the HPLC analysis of short-chain perfluorinated thiols based on established methods for related compounds.
Table 1: Representative HPLC Parameters for Perfluorinated Thiol Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |
| Modifier | 0.1% Formic Acid (for MS compatibility) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | Mass Spectrometer (MS) or UV-Vis (following derivatization) |
| Injection Volume | 5 - 20 µL |
X-ray Diffraction and Crystallography for Solid-State Structure Determination
X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid. While single-crystal X-ray diffraction provides the most precise structural data, its application to this compound is hindered by the fact that the compound is a liquid at room temperature and specific crystallographic data for it is limited in the literature. However, X-ray diffraction plays a critical role in characterizing the highly ordered structures that this class of molecules forms, namely self-assembled monolayers (SAMs).
Research Findings: The primary application of X-ray diffraction to this compound and its homologs is the study of their SAMs on noble metal surfaces, particularly gold (Au). Grazing Incidence X-ray Diffraction (GIXD) is a powerful surface-sensitive technique used for this purpose. aip.orgacs.org
Studies on closely related molecules, such as CF₃(CF₂)ₙ(CH₂)₂SH where n=5, 7, and 11, have revealed detailed structural information about their SAMs on Au(111) surfaces. aip.orgaip.org Research has shown that these fluorinated thiols form a well-ordered, close-packed hexagonal lattice. aip.org Surprisingly, this molecular lattice is not simply commensurate with the underlying gold lattice; instead, the close-packed rows of the thiol molecules are rotated by approximately 30° relative to the gold lattice. aip.orgaip.org GIXD experiments provide precise measurements of the intermolecular spacing (nearest-neighbor distance) and the tilt angle of the fluorinated chains with respect to the surface normal. nih.gov For longer-chain perfluoroalkanethiols, the molecular axis is nearly perpendicular to the gold surface, indicating a high degree of ordering. nih.gov
This structural information is vital for understanding the unique surface properties imparted by these fluorinated monolayers, which are critical for applications in surface modification, electronics, and biosensors.
Table 2: Typical GIXD Structural Data for Perfluoroalkanethiol SAMs on Au(111) Data is representative of this class of compounds based on published findings for analogs. aip.orgaip.orgnih.gov
| Parameter | Value / Description |
|---|---|
| Monolayer Structure | Ordered, close-packed hexagonal lattice |
| Packing Type | Incommensurate or high-order commensurate (e.g., c(7x7)) |
| Nearest-Neighbor Distance | ~5.78 Å |
| Molecular Tilt Angle | 12 ± 2° from surface normal (for longer chains) |
| Lattice Orientation | Close-packed rows rotated ~30° relative to Au(111) lattice |
Should a crystalline derivative of this compound be synthesized, single-crystal X-ray crystallography would yield precise atomic coordinates and bonding information. An example of the type of data obtained is shown from the analysis of a silver(I) compound with a perfluorinated aromatic thiol. researchgate.net
Table 3: Illustrative Data from Single-Crystal X-ray Diffraction Analysis This table is a template demonstrating the type of data obtained from crystallographic analysis, based on a related silver thiolate complex. researchgate.net
| Parameter | Example Data |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Calculated Density (ρ) | g/cm³ |
| Bond Lengths & Angles | Precise values for all atomic connections |
Environmental Behavior and Fate of 2 Perfluorobutyl Ethanethiol
Persistence and Degradation Pathways in Environmental Compartments
The defining feature of 2-(Perfluorobutyl)ethanethiol (B1606220) is the C4F9- moiety, a short-chain perfluoroalkyl group. The carbon-fluorine (C-F) bond is exceptionally strong and stable, rendering the perfluorinated portion of the molecule highly resistant to degradation. This inherent stability is a hallmark of PFAS compounds and contributes to their environmental persistence. The primary site for chemical or biological transformation is the non-fluorinated ethanethiol (B150549) portion of the molecule.
Data specifically detailing the hydrolytic stability of this compound is sparse. Generally, the C-F bonds of the perfluorobutyl group are extremely resistant to hydrolysis. The thiol group (-SH) is not typically susceptible to hydrolysis under standard environmental pH conditions. Therefore, the compound is expected to be hydrolytically stable in environmental compartments.
The thiol functional group is susceptible to oxidation, representing a potential degradation pathway for this compound. Studies on a longer-chain analogue, 2-(perfluorooctyl)ethanethiol, provide insight into this mechanism. The oxidation of this thiol with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) at low temperatures yields two primary products: the corresponding 2-(perfluoroalkyl)ethanesulfinic acid and a disulfide doi.org.
The formation of the disulfide is significant. The reaction proceeds through a sulfenic acid intermediate (R-SOH). The bulky and highly electronegative perfluoroalkyl group is thought to slow the subsequent oxidation of this intermediate to the sulfinic acid. This allows a competitive reaction, where the sulfenic acid intermediate reacts with another molecule of the parent thiol to form the disulfide and water doi.org. In one study, the oxidation of 2-(perfluorooctyl)ethanethiol resulted in the sulfinic acid at a 73% yield and the disulfide at a 27% yield doi.org.
Table 1: Products of Oxidative Degradation of a 2-(Perfluoroalkyl)ethanethiol Analogue
| Reactant | Major Product | Minor Product |
|---|---|---|
| 2-(Perfluorooctyl)ethanethiol | 2-(Perfluorooctyl)ethanesulfinic acid | Bis(2-(perfluorooctyl)ethyl) disulfide |
This interactive table is based on oxidation studies of a C8 analogue of this compound. doi.org
Biotransformation and Abiotic Degradation in Aquatic and Terrestrial Systems
Direct research on the biotransformation or abiotic degradation of this compound in environmental systems is not available. For non-fluorinated alkanethiols like ethanethiol, microbial degradation in aerobic environments can occur, where the compound is oxidized to a disulfide and can be further mineralized to sulfate (B86663) researchgate.net.
Environmental Monitoring and Distribution in Abiotic Matrices
There is a lack of published data on the environmental monitoring of this compound in abiotic matrices. While analytical methods exist for a wide range of legacy and emerging PFAS, specific monitoring for this and other fluorotelomer thiols is not commonly reported.
No specific data regarding the concentration or distribution of this compound in surface water, groundwater, or drinking water were identified in the reviewed scientific literature. Due to the amphiphilic nature of such compounds, if present in aquatic systems, it would likely partition between the water column, sediment, and air-water interfaces, complicating its detection and analysis.
Soil and Sediment Assessment
The behavior of this compound in soil and sediment is anticipated to be governed by the properties of its perfluorinated alkyl chain. Short-chain PFAS like PFBA and PFBS are known for their high mobility in soil and water nih.gov. This mobility is attributed to their high water solubility and relatively low potential for adsorption to soil organic carbon nih.govepa.gov.
Key Inferred Properties for Soil and Sediment Interaction:
Persistence: The carbon-fluorine bond is exceptionally strong, making the perfluorobutyl portion of the molecule highly resistant to biotic and abiotic degradation under typical environmental conditions nih.govitrcweb.org. Therefore, this compound is expected to be highly persistent in soil and sediment environments.
Mobility: Short-chain PFAS generally exhibit greater mobility in soil compared to their long-chain counterparts nccoast.orgitrcweb.org. This is due to their lower tendency to sorb to organic matter and mineral surfaces itrcweb.org. Consequently, this compound is likely to have a high potential for leaching from soil into groundwater. PFBS, a C4-perfluorinated compound, has a reported log Koc (organic carbon-water (B12546825) partition coefficient) ranging from 1.2 to 2.7, indicating high mobility epa.gov.
Interactive Data Table: Estimated Soil and Sediment Parameters for this compound based on Analogous Compounds
| Parameter | Estimated Value/Behavior | Basis for Estimation |
| Persistence | High | Strong C-F bond, characteristic of all PFAS nih.govitrcweb.org. |
| Mobility in Soil | High | High water solubility and low sorption potential of short-chain PFAS nih.govepa.gov. |
| Log Koc | 1.2 - 2.7 (unitless) | Based on reported values for PFBS epa.gov. |
| Leaching Potential | High | Inferred from the high mobility of analogous short-chain PFAS nccoast.orgitrcweb.org. |
Atmospheric Presence and Transport
The atmospheric fate of this compound will be influenced by both its perfluorinated chain and the volatile ethanethiol group. Volatile precursor compounds are known to contribute to the long-range atmospheric transport of PFAS, which then degrade to form more persistent PFAAs nih.gov.
Key Inferred Properties for Atmospheric Behavior:
Volatility: The ethanethiol group suggests that this compound may have a higher vapor pressure than non-volatile PFAAs, potentially allowing for its presence in the atmosphere in a gaseous state.
Atmospheric Oxidation: In the atmosphere, volatile organic sulfur compounds are subject to oxidation, primarily initiated by hydroxyl (OH) radicals azom.comresearchgate.netcopernicus.orgbibliotekanauki.plnih.gov. The ethanethiol portion of the molecule is likely to be oxidized, leading to the formation of other sulfur-containing compounds and potentially contributing to the formation of atmospheric aerosols azom.com.
Long-Range Transport: Short-chain PFAAs and their volatile precursors have a high potential for long-range atmospheric transport nih.gov. This is due to their mobility and persistence nih.gov. It is plausible that this compound, or its atmospheric degradation products, could be transported over long distances. Modeling of PFBS in the atmosphere suggests it has the potential for long-range transport epa.gov.
Interactive Data Table: Estimated Atmospheric Parameters for this compound based on Analogous Compounds
| Parameter | Estimated Behavior | Basis for Estimation |
| State in Atmosphere | Likely to exist in the vapor phase | Based on the volatility of similar short-chain organic sulfur compounds. |
| Primary Degradation Pathway | Oxidation by OH radicals | Common fate of volatile organic compounds in the atmosphere azom.comresearchgate.netcopernicus.orgbibliotekanauki.plnih.gov. |
| Long-Range Transport Potential | High | Inferred from the known long-range transport of other short-chain PFAS and their precursors nih.govepa.gov. |
Sorption and Transport Phenomena in Porous Media
The movement of this compound through porous media such as soil and aquifers is expected to be rapid, a characteristic feature of short-chain PFAS.
Key Inferred Properties for Sorption and Transport:
Adsorption: The primary mechanisms for PFAS retention in porous media are sorption to organic matter and mineral surfaces itrcweb.orgnih.gov. For short-chain compounds like this compound, these interactions are expected to be weak, leading to limited retardation during transport itrcweb.orgresearchgate.net. The sorption of PFBS has been shown to be very low in some studies ub.edu.
Transport: Due to its likely high water solubility and low sorption potential, this compound is expected to be highly mobile in groundwater and other saturated porous media nih.govepa.gov. Its transport will be primarily governed by advection and dispersion with the bulk flow of water. The transport of short-chain PFAS is generally less retarded than that of long-chain PFAS nccoast.orgitrcweb.org.
Interactive Data Table: Estimated Sorption and Transport Parameters for this compound based on Analogous Compounds
| Parameter | Estimated Value/Behavior | Basis for Estimation |
| Sorption to Porous Media | Low | Characteristic of short-chain PFAS like PFBS and PFBA ub.edu. |
| Retardation Factor | Close to 1 (minimal retardation) | Due to low sorption and high mobility of analogous compounds itrcweb.orgresearchgate.net. |
| Groundwater Mobility | High | Inferred from the behavior of other highly mobile short-chain PFAS nih.govepa.gov. |
Assessment of Environmental Bioaccumulation Potential in Non-Human Organisms
The bioaccumulation potential of this compound in non-human organisms is a key aspect of its environmental risk profile. Generally, short-chain PFAS have a lower bioaccumulation potential than their long-chain counterparts mdpi.com.
Key Inferred Properties for Bioaccumulation:
Bioconcentration Factor (BCF): The BCF is a measure of a chemical's tendency to concentrate in an organism from the surrounding water. For short-chain PFAS, BCF values are generally low. For example, the BCF for PFBA is reported to be low epa.gov. While data for PFBS is more varied, it is generally considered to have a lower bioaccumulation potential than PFOS snu.ac.kr.
Bioaccumulation Factor (BAF): The BAF considers all routes of exposure, including diet. Short-chain PFAS generally exhibit lower BAFs than long-chain PFAS mdpi.com. For instance, PFBA has been detected in various aquatic organisms, but its bioaccumulation is less significant than that of longer-chain PFCAs nih.gov.
Trophic Magnification: Short-chain PFAS are not expected to biomagnify significantly in food webs mdpi.com.
Interactive Data Table: Estimated Bioaccumulation Parameters for this compound based on Analogous Compounds
| Parameter | Estimated Value/Behavior | Basis for Estimation |
| Bioconcentration Factor (BCF) | Low | Based on the low BCF values observed for short-chain PFAS like PFBA epa.gov. |
| Bioaccumulation Factor (BAF) | Low | Short-chain PFAS generally have lower BAFs than long-chain PFAS mdpi.com. |
| Trophic Magnification Potential | Low | Short-chain PFAS do not tend to biomagnify in food webs mdpi.com. |
Computational and Theoretical Studies of 2 Perfluorobutyl Ethanethiol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electron distribution, and reactivity. These calculations solve approximations of the Schrödinger equation for a given molecular system.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. DFT studies on molecules analogous to 2-(Perfluorobutyl)ethanethiol (B1606220) reveal the profound influence of the highly electronegative fluorine atoms on the molecule's properties.
The perfluorobutyl group (C4F9) acts as a strong electron-withdrawing group. This has several key consequences for the electronic structure:
Bond Polarization: The carbon-fluorine (C-F) bonds are highly polarized, with significant electron density shifted towards the fluorine atoms. This creates a highly electron-deficient perfluorinated chain.
Acidity of the Thiol Group: The strong inductive effect of the C4F9 group increases the acidity of the thiol proton (S-H) compared to non-fluorinated alkanethiols. DFT calculations can quantify this effect by computing the proton affinity and the energy of deprotonation.
Dipole Moment: The separation of charge due to the electronegative fluorine atoms and the sulfur atom results in a significant molecular dipole moment, which influences its intermolecular interactions and self-assembly behavior.
DFT calculations are also employed to determine optimized molecular geometries, vibrational frequencies, and various thermodynamic properties. For a molecule like this compound, DFT can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of its structure.
Table 1: Predicted Effects of Perfluorination on Ethanethiol (B150549) Properties via DFT Principles
| Property | Ethanethiol (CH3CH2SH) | This compound (CF3(CF2)3CH2CH2SH) | Rationale for Predicted Change |
| S-H Bond Acidity (pKa) | Higher (less acidic) | Lower (more acidic) | Strong electron-withdrawing effect of the perfluorobutyl group stabilizes the thiolate anion. |
| Molecular Dipole Moment | Moderate | High | Significant charge separation due to highly electronegative fluorine atoms. |
| HOMO-LUMO Gap | Higher | Lower | The electron-withdrawing perfluorobutyl group can lower the energy of the LUMO. |
This table is illustrative and based on established principles from DFT studies on related compounds.
Molecular Orbital (MO) theory provides a picture of how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
For this compound, MO analysis would likely show:
HOMO: The HOMO is expected to have significant character on the sulfur atom, particularly the lone pair electrons. This indicates that the thiol group is the primary site for nucleophilic attack and oxidation.
LUMO: The LUMO is likely to be distributed along the C-S bond and the adjacent C-C bond of the ethyl spacer. The energy of the LUMO is lowered by the electron-withdrawing perfluorobutyl group, making the molecule a better electron acceptor compared to its non-fluorinated counterpart.
The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on similar fluorinated compounds suggest that the introduction of a perfluoroalkyl chain can influence the frontier orbital energies, thereby tuning the molecule's reactivity.
Molecular Dynamics Simulations of Interfacial Behavior and Self-Assembly
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can provide detailed insights into dynamic processes such as self-assembly and the behavior of molecules at interfaces.
When this compound molecules are adsorbed onto a gold surface, they are expected to form ordered, quasi-crystalline structures. MD simulations of such systems would likely reveal:
Molecular Orientation and Tilt: The molecules in the SAM are not perfectly perpendicular to the surface but are tilted at a certain angle. This tilt angle is a result of the interplay between the Au-S headgroup interaction, the van der Waals interactions between the perfluorinated chains, and the steric repulsion.
Interfacial Properties: The exposed surface of the SAM, composed of the CF3 terminal groups, would exhibit low surface energy, leading to both hydrophobic and lipophobic (oleophobic) properties. MD simulations can be used to calculate properties like the contact angle of water and other liquids on the SAM surface.
Table 2: Expected Parameters from Molecular Dynamics Simulations of a this compound SAM on Au(111)
| Parameter | Expected Value/Behavior | Influencing Factors |
| Tilt Angle from Surface Normal | 10-20 degrees | Au-S bond geometry, inter-chain van der Waals forces. |
| Monolayer Thickness | ~1.0 - 1.2 nm | Molecular length and tilt angle. |
| Surface Coverage | High, forming a densely packed monolayer | Strong Au-S interaction and chain-chain interactions. |
| Terminal Group | CF3 | Perfluorobutyl chain end. |
These values are estimations based on experimental and simulation data for similar perfluoroalkylthiols.
Spectroscopic Property Prediction through Computational Methods
Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental spectra to confirm the structure and understand the vibrational and electronic transitions.
For this compound, DFT calculations can be used to predict:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. These calculations can help in the assignment of experimental spectral bands to specific molecular vibrations, such as the S-H stretch, C-F stretches, and various bending and rocking modes. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values.
Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F. These predictions can be a valuable tool in the structural elucidation of the molecule and for interpreting experimental NMR data.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This allows for the prediction of the UV-Vis absorption spectrum.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, computational methods can be used to explore various reactions, such as:
Oxidation of the Thiol Group: The oxidation of thiols can lead to various products, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. Computational modeling can elucidate the reaction pathways for these oxidation processes, determine the relative energies of intermediates and transition states, and predict the most favorable reaction mechanism under different conditions.
Free-Radical Reactions: Perfluoroalkyl-segmented thiols are known to undergo free-radical additions to unsaturated compounds. Computational studies can model these radical reactions, explain the observed regioselectivity (e.g., anti-Markovnikov addition), and calculate the activation barriers for the propagation steps.
By mapping the potential energy surface of a reaction, computational chemistry provides a detailed, step-by-step understanding of how reactants are converted into products.
Structure-Property Relationship Predictions
One of the key applications of computational chemistry is to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). These models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to predict a specific property or activity.
For perfluorinated compounds like this compound, QSPR and QSAR models can be developed to predict:
Physicochemical Properties: Properties such as boiling point, vapor pressure, and solubility can be predicted based on the molecular structure.
Interfacial Properties: The performance of the molecule in forming low-energy surfaces can be correlated with specific molecular descriptors, such as the number of fluorine atoms, the chain length, and the dipole moment.
Environmental Fate and Transport: QSAR models are used to predict the environmental persistence, bioaccumulation potential, and toxicity of chemicals, which is particularly relevant for perfluorinated compounds.
By systematically varying the molecular structure in silico and calculating the resulting properties, computational studies can guide the design of new molecules with desired characteristics.
Future Directions and Emerging Research Avenues
Exploration of Sustainable Synthetic Methodologies and Green Chemistry Principles
A primary focus for future research is the development of environmentally benign synthetic routes for 2-(Perfluorobutyl)ethanethiol (B1606220) and related compounds. The principles of green chemistry, which advocate for the reduction of waste and the use of less hazardous substances, are paramount. unife.itmdpi.com Current synthesis often involves the reaction of perfluoroalkyl iodides with ethanethiol (B150549). Future work will likely concentrate on optimizing these pathways by employing greener solvents, reducing energy consumption, and improving atom economy. scienceopen.com
A promising research avenue is the adaptation of novel, eco-friendly catalytic systems that can operate under milder conditions. Recently, a groundbreaking green synthetic process was developed for converting thiols into sulfonyl fluorides using safe, low-cost reagents that yield only non-toxic salts as by-products. eurekalert.org Adapting such innovative and environmentally conscious methodologies for the synthesis of fluorinated thiols could significantly reduce the environmental footprint associated with their production. The drive for sustainable manufacturing processes in the fine chemical and pharmaceutical industries is a significant motivator for this research. scientificupdate.com
Table 1: Green Chemistry Approaches for Thiol Synthesis
| Principle | Application to this compound Synthesis | Potential Impact |
|---|---|---|
| Waste Prevention | Optimize reaction stoichiometry and catalyst efficiency to minimize by-products. | Reduced chemical waste and lower disposal costs. |
| Atom Economy | Design synthetic routes that incorporate the maximum amount of starting materials into the final product. | Increased resource efficiency. |
| Less Hazardous Synthesis | Replace hazardous solvents and reagents with safer alternatives (e.g., water, supercritical fluids, or bio-solvents). scienceopen.com | Improved safety for researchers and reduced environmental pollution. |
| Catalysis | Develop highly selective and reusable catalysts to replace stoichiometric reagents. | Lower energy requirements and reduced waste streams. |
Development of Advanced Materials with Tunable and Responsive Properties
The distinct properties imparted by the perfluorobutyl group make this compound a valuable building block for advanced materials. A significant area of emerging research involves the creation of polymers and surface coatings with precisely controlled characteristics. Researchers are actively developing fluorinated polymers with short perfluorobutyl side chains as more environmentally acceptable alternatives to long-chain PFAS. nih.gov These materials exhibit low surface energy and dynamic water- and oil-repellency, making them ideal for self-cleaning and non-stick applications. nih.gov
Future investigations will likely focus on creating "smart" materials that can respond to external stimuli such as light, temperature, or pH. The self-assembly of this compound into monolayers on surfaces like gold is a well-established technique for modifying surface properties. The next frontier is to design these surfaces to have tunable and switchable wettability, adhesion, or biocompatibility. This could lead to innovations in microfluidics, biomedical implants, and advanced sensors.
Table 2: Research Focus on Advanced Materials
| Material Type | Key Property | Potential Application | Research Direction |
|---|---|---|---|
| Fluorinated Polymers | Low surface energy, hydrophobicity, oleophobicity. nih.gov | Self-cleaning coatings, protective textiles. | Synthesis of polymers with controlled architecture for enhanced durability and responsiveness. |
| Self-Assembled Monolayers (SAMs) | Ordered molecular layers with tunable surface properties. | Biosensors, anti-fouling surfaces, nanoelectronics. | Creating multi-component and patterned SAMs with complex, responsive functionalities. |
| Amphiphilic Nanoassemblies | Ability to form structures like micelles and vesicles. | Drug delivery, contrast agents for imaging. | Designing systems that can encapsulate, transport, and release active molecules on demand. |
Integrated Approaches for Environmental Remediation Technologies and Mitigation Strategies
As a member of the PFAS class of chemicals, understanding the environmental behavior of this compound is critical. nih.gov PFAS are known for their persistence in the environment. nih.gov Future research must adopt an integrated approach, combining advanced analytical techniques with environmental modeling to track the fate and transport of short-chain fluorotelomer thiols.
A key challenge is the development of effective remediation technologies. Current efforts for PFAS removal are still in the early stages, with a primary focus on contaminated drinking water. nih.gov Research is needed to create and optimize methods like adsorption, advanced oxidation processes, and bioremediation specifically for compounds like this compound. Furthermore, toxicokinetic studies are essential to understand how these substances behave in biological systems, which will inform risk assessments and help in the development of effective mitigation strategies to minimize environmental and human exposure. researchgate.netmdpi.com
Interdisciplinary Research with Emerging Fields in Chemical Sciences and Materials Engineering
The complexity of this compound and its applications necessitates a highly interdisciplinary research approach. nih.gov Collaborations between synthetic chemists, materials scientists, engineers, and biologists are essential for unlocking its full potential. In the realm of cheminformatics, computational tools are being used to categorize the vast landscape of PFAS compounds, helping to predict their properties and potential biological interactions based on their structure. nih.gov
A notable example of interdisciplinary success is the use of a this compound derivative to create an amphiphilic β-cyclodextrin for drug delivery in photodynamic cancer therapy. This work combines organic synthesis, materials science, and biology to create a nanoassembly capable of carrying oxygen to overcome hypoxia in tumors. Future interdisciplinary projects could explore its use in advanced electronics, leveraging its dielectric properties, or in developing new catalytic systems where the fluorinated moiety influences reaction selectivity and catalyst stability.
Opportunities in Supramolecular Chemistry and Self-Assembly Beyond Surfaces
While the self-assembly of this compound on two-dimensional surfaces is well-documented, significant opportunities exist in exploring its behavior in three-dimensional supramolecular systems. nih.gov Supramolecular chemistry focuses on the non-covalent interactions that guide molecules to organize into larger, functional architectures. nih.gov
Future research could investigate the formation of micelles, vesicles, gels, or liquid crystals from this compound and its derivatives in various solvents. The unique properties of the fluorinated segment—being both hydrophobic and lipophobic—can lead to unusual and potentially useful aggregation behavior. The development of an amphiphilic β-cyclodextrin capable of forming nanoassemblies for oxygen transport is a prime example of harnessing these properties for a specific function beyond simple surface modification. Exploring these complex, self-organizing systems could lead to the creation of novel drug delivery vehicles, reaction nanoreactors, and advanced materials with emergent properties. nih.gov
Q & A
Q. What synthetic methodologies are recommended for 2-(Perfluorobutyl)ethanethiol, and how do fluorinated chains influence reaction conditions?
Synthesizing this compound typically involves nucleophilic substitution or thiol-ene "click" chemistry. For fluorinated analogs, the strong electron-withdrawing nature of perfluorobutyl groups necessitates stringent reaction conditions. For example:
- Step 1 : React perfluorobutyl iodide with a protected thiol precursor (e.g., sodium hydrosulfide) under anhydrous conditions.
- Step 2 : Deprotect the thiol group using acidic or reductive conditions (e.g., HCl/EtOH or TCEP) .
Challenges include managing the stability of the perfluorinated chain under high temperatures and avoiding side reactions with polar solvents. Fluorinated intermediates often require inert atmospheres (N₂/Ar) and aprotic solvents like DMF or THF .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- ¹H/¹⁹F NMR : Confirm the presence of the perfluorobutyl group via characteristic fluorine signals (e.g., δ -80 to -120 ppm for CF₃/CF₂ groups). The ethanethiol proton (SH) may appear as a broad peak at δ 1.5–2.5 ppm but is often absent due to exchange broadening .
- FT-IR : Identify S-H stretches (~2550 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹).
- GC-MS : Use derivatization (e.g., alkylation with methyl iodide) to stabilize the volatile thiol for mass analysis .
Advanced Research Questions
Q. What are the mechanistic implications of the perfluorobutyl group in thiol-disulfide exchange reactions?
The perfluorobutyl group’s electron-withdrawing properties increase the acidity of the thiol proton (pKa ~6–8 vs. ~10 for non-fluorinated thiols), enhancing nucleophilicity in disulfide formation. Kinetic studies using UV-Vis spectroscopy (e.g., Ellman’s assay) reveal faster oxidation rates compared to alkylthiols. However, steric hindrance from the bulky perfluorobutyl chain can reduce reactivity in sterically crowded environments .
Q. How does this compound’s stability under varying storage conditions impact experimental reproducibility?
- Thermal Stability : Decomposition occurs above 60°C, releasing HF and sulfur oxides. Store at -20°C under nitrogen .
- Light Sensitivity : UV exposure accelerates oxidation to disulfides. Use amber vials and antioxidants (e.g., BHT) .
- Solvent Compatibility : Avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis. Anhydrous DCM or hexane is preferred .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated thiols like this compound?
Discrepancies in cytotoxicity or enzyme inhibition studies often arise from:
- Purity Variability : Trace HF or disulfide byproducts can skew results. Validate purity via HPLC (>98%) and TCEP treatment to reduce disulfides .
- Assay Interference : Fluorinated compounds may quench fluorescence (e.g., in fluorogenic protease assays). Use orthogonal methods like LC-MS for validation .
Q. How can this compound be applied in polymer science for functionalizing surfaces?
The compound’s fluorophilic and thiol-reactive properties make it ideal for:
- Self-Assembled Monolayers (SAMs) : Form hydrophobic coatings on gold surfaces (contact angle >110°) via Au-S bonds. Characterize using AFM and XPS .
- Fluoropolymer Crosslinking : Incorporate into PDMS networks to enhance chemical resistance. Optimize curing conditions (e.g., 70°C for 24h) to balance flexibility and crosslink density .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
